4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable peroxy compound. The reaction conditions often require a solvent such as hexane or petroleum ether and may involve catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are optimized for scalability and efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl or other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Its derivatives are investigated for their potential use in cancer therapy and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The peroxy group can participate in redox reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the peroxy group, used in similar synthetic applications.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Contains a phenylsulfanyl group, offering different reactivity and applications.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: A boronic ester with additional functional groups, used in medicinal chemistry.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of both the boronic ester and peroxy functional groups.
Properties
Molecular Formula |
C13H19BO4 |
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Molecular Weight |
250.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylperoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)16-15-5/h6-9H,1-5H3 |
InChI Key |
FIDLPVNQRFQSHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OOC |
Origin of Product |
United States |
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